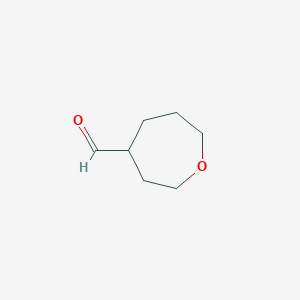![molecular formula C13H13BrN2O3 B2621699 Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate CAS No. 1436115-24-0](/img/structure/B2621699.png)
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the benzoyl cyanide family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate has been shown to have a range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and reduce the activity of certain enzymes involved in disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is its diverse range of biological activities, which makes it a promising candidate for the development of new drugs. However, its complex synthesis process and limited availability can pose challenges for researchers.
Zukünftige Richtungen
There are several potential future directions for the research on Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate. These include:
1. Further investigation of its anti-inflammatory and anti-tumor activities, with a focus on its potential as a treatment for chronic inflammatory diseases and cancer.
2. Development of more efficient synthesis methods to improve the availability and affordability of the compound.
3. Investigation of its potential as an anti-microbial agent, with a focus on its activity against antibiotic-resistant bacteria.
4. Elucidation of its mechanism of action, which could lead to the development of more targeted and effective drugs.
5. Investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is a promising compound with diverse biological activities and potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various diseases.
Synthesemethoden
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate can be synthesized through a multi-step process involving the reaction of 3-bromo-4-methylbenzoic acid with cyanomethylamine, followed by the esterification of the resulting product with methyl chloroacetate. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate has been extensively studied for its potential in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been investigated for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-9-3-4-10(7-11(9)14)13(18)16(6-5-15)8-12(17)19-2/h3-4,7H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYXNMIQVIZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC#N)CC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

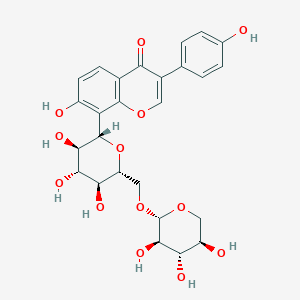
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2621619.png)
![3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2621620.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2621622.png)
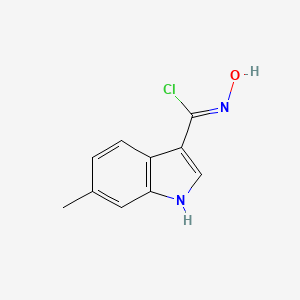
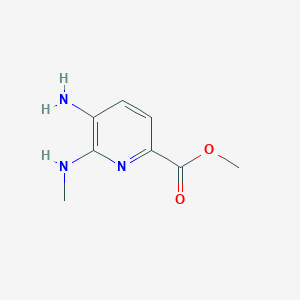
![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2621629.png)
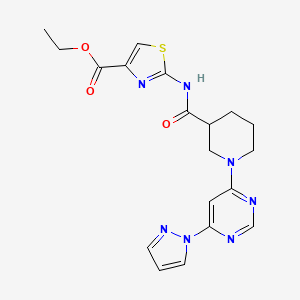
![7-chloro-N-(3-ethoxypropyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2621632.png)
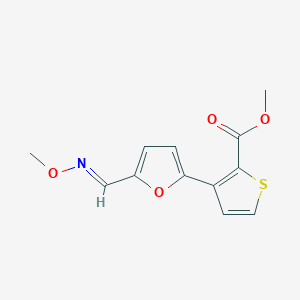
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2621637.png)
